molecular formula C12H15ClF3N3 B8272607 4-Chloro-2-amino-5-(4-trifluoromethyl-piperidin-1-yl)aniline

4-Chloro-2-amino-5-(4-trifluoromethyl-piperidin-1-yl)aniline

Cat. No. B8272607
M. Wt: 293.71 g/mol
InChI Key: SUTYEVLVAOAUTD-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of 4-chloro-2-nitro-5-(4-trifluoromethyl-piperidin-1-yl)aniline (0.63 g, 1.9 mmol), THF (10 mL), MeOH (20 mL) and 50%-Pt-on-carbon (60 mg) was stirred for 22 h at rt under a hydrogen atmosphere (3 bar). The catalyst was removed by filtration and the mixture was concentrated to give the sub-title compound.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pt on-carbon
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([N:9]2[CH2:14][CH2:13][CH:12]([C:15]([F:18])([F:17])[F:16])[CH2:11][CH2:10]2)=[CH:7][C:5]([NH2:6])=[C:4]([N+:19]([O-])=O)[CH:3]=1.C1COCC1>CO>[Cl:1][C:2]1[C:8]([N:9]2[CH2:14][CH2:13][CH:12]([C:15]([F:16])([F:17])[F:18])[CH2:11][CH2:10]2)=[CH:7][C:5]([NH2:6])=[C:4]([NH2:19])[CH:3]=1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
ClC1=CC(=C(N)C=C1N1CCC(CC1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Pt on-carbon
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 22 h at rt under a hydrogen atmosphere (3 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1N1CCC(CC1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.